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Cyclodecene, 1-methyl-, (E)-

Cat. No.: B14709877
CAS No.: 13151-63-8
M. Wt: 152.28 g/mol
InChI Key: AAZWWRDLCYIVAB-UHFFFAOYSA-N
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Description

Contextualization within Medium-Sized Ring Olefins and Macrocycles

Medium-sized rings, typically defined as those containing eight to eleven carbon atoms, and macrocycles, with twelve or more carbons, represent a fascinating area of organic chemistry. Unlike their smaller (five- and six-membered) or much larger counterparts, medium-sized rings often exhibit unique conformational preferences and reactivities due to inherent ring strain. This strain arises from a combination of factors including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring).

Cyclodecene (B14012633), as a ten-membered ring system, is a prime example of a medium-sized olefin. The introduction of a double bond within this framework further complicates its conformational landscape. The geometric constraints of the double bond, coupled with the flexibility of the polymethylene chain, lead to a variety of possible conformations with subtle energy differences.

Significance of (E)-Stereochemistry and Methyl Substitution in Cyclodecenes

The stereochemistry of the double bond in cyclodecenes has a profound impact on their stability and reactivity. The (E) or trans configuration in a ten-membered ring introduces significant ring strain compared to the corresponding (Z) or cis isomer. This increased strain in (E)-cyclodecenes is a direct consequence of the contorted geometry the carbon chain must adopt to accommodate the trans double bond within the ring.

This inherent strain makes (E)-cyclodecenes, including (E)-1-methylcyclodecene, more reactive than their (Z)-isomers. The relief of this strain provides a thermodynamic driving force for reactions that involve a change in the hybridization of the double bond carbons from sp² to sp³. For instance, medium-sized trans-cycloalkenes are known to be unusually reactive in intermolecular Pauson-Khand reactions. rsc.org This heightened reactivity is a direct consequence of the ring strain associated with the E stereochemistry.

The presence of a methyl group on the double bond in (E)-1-methylcyclodecene further modulates its properties. This substitution can influence the electronic nature of the double bond, as well as introduce steric effects that can direct the approach of reagents. The interplay of the inherent strain of the trans-cyclodecene (B1599413) ring and the electronic and steric effects of the methyl substituent makes (E)-1-methylcyclodecene a subject of interest for detailed mechanistic and synthetic studies in advanced organic chemistry.

Table 1: Comparison of Properties of Cyclodecene Isomers

Property(Z)-Cyclodecene(E)-Cyclodecene(E)-1-Methylcyclodecene
Molecular Formula C₁₀H₁₈C₁₀H₁₈C₁₁H₂₀
Molecular Weight 138.25 g/mol 138.25 g/mol 152.28 g/mol
Ring Strain LowerHigherHigher (inferred)
Reactivity LowerHigherHigher (inferred)
Stereochemistry cistranstrans

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B14709877 Cyclodecene, 1-methyl-, (E)- CAS No. 13151-63-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13151-63-8

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

1-methylcyclodecene

InChI

InChI=1S/C11H20/c1-11-9-7-5-3-2-4-6-8-10-11/h9H,2-8,10H2,1H3

InChI Key

AAZWWRDLCYIVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCCCCCC1

Origin of Product

United States

Elucidation of Reactivity and Reaction Mechanisms of E 1 Methylcyclodecene

Electrophilic Addition Reactions of (E)-1-Methylcyclodecene

Electrophilic addition reactions are fundamental to the chemistry of alkenes. In the case of (E)-1-Methylcyclodecene, the trans configuration of the double bond within the medium-sized ring introduces significant strain, which can enhance reactivity.

Regioselectivity and Stereoselectivity in Additions to the Double Bond

The addition of electrophiles to the unsymmetrical double bond of (E)-1-Methylcyclodecene is expected to follow established principles of regioselectivity and stereoselectivity. The methyl group, being electron-donating, plays a crucial role in directing the outcome of these reactions.

Regioselectivity: The addition of protic acids (HX) is predicted to follow Markovnikov's rule. libretexts.org This rule states that the proton (the electrophile) will add to the carbon of the double bond that is less substituted, leading to the formation of the more stable carbocation intermediate. libretexts.orglibretexts.org In (E)-1-Methylcyclodecene, the double bond has a tertiary carbon (C-1, bearing the methyl group) and a secondary carbon (C-2). Protonation will preferentially occur at C-2, placing the positive charge on the tertiary carbon (C-1), where it is stabilized by the inductive effect of the methyl group and the hyperconjugation with the adjacent C-H bonds. The subsequent attack of the nucleophile (X⁻) at this tertiary carbocation center yields the Markovnikov product. masterorganicchemistry.com Studies on the smaller ring analog, 1-methyl-trans-cyclo-octene, have shown that the presence of the electron-releasing methyl group accelerates the rate of electrophilic additions compared to the unsubstituted trans-cyclo-octene. rsc.org

ReactantReagentMajor ProductRegioselectivity
(E)-1-MethylcyclodeceneHBr1-Bromo-1-methylcyclodecaneMarkovnikov
(E)-1-MethylcyclodeceneH₂O/H⁺1-Methylcyclodecan-1-olMarkovnikov

Stereoselectivity: The stereochemical outcome of electrophilic additions depends on the reaction mechanism. For reactions proceeding through a planar carbocation intermediate, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers (syn and anti addition). dalalinstitute.comlibretexts.org However, in cyclic systems, the accessibility of the carbocation faces can be different, leading to a preference for one stereoisomer. For reactions that proceed via a bridged intermediate (e.g., bromination with Br₂), anti-addition is typically observed. In this case, the bromine atoms would add to opposite faces of the original double bond.

Carbocation Intermediates and Potential Rearrangements in Cyclodecene (B14012633) Systems

The initial product of electrophilic addition to (E)-1-Methylcyclodecene is the formation of a tertiary carbocation at the C-1 position. Carbocations are susceptible to rearrangements to form more stable species. libretexts.org These rearrangements typically involve 1,2-hydride or 1,2-alkyl shifts. masterorganicchemistry.comlibretexts.org

In the context of the cyclodecene ring, the initially formed tertiary carbocation is already relatively stable. However, the flexibility of the ten-membered ring could allow for transannular interactions, where a hydride from another part of the ring migrates to the carbocationic center. Such transannular hydride shifts are well-documented in medium-ring chemistry and can lead to the formation of bicyclic products or carbocations at different positions within the ring. researchgate.net The likelihood and nature of these rearrangements depend on the specific reaction conditions and the conformational dynamics of the cyclodecane (B1584694) ring system. khanacademy.orgyoutube.com For instance, a 1,x-hydride shift could occur if a conformationally accessible hydrogen atom on another carbon can approach the empty p-orbital of the carbocation.

Initial CarbocationType of ShiftRearranged CarbocationDriving Force
1-Methylcyclodecyl cation (tertiary)1,x-Hydride ShiftSecondary or Tertiary Carbocation at a different positionRelief of steric strain, formation of a more stable bicyclic system

Pericyclic Reactions Involving (E)-1-Methylcyclodecene

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The geometry and electronic properties of (E)-1-Methylcyclodecene make it a potential substrate for various pericyclic reactions, including cycloadditions.

Diels-Alder Cycloaddition Reactions and Dienophile Behavior of Cyclodecenes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgtamu.edu In this context, (E)-1-Methylcyclodecene would act as the dienophile. The reactivity of a dienophile is generally enhanced by the presence of electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comorganic-chemistry.org

(E)-1-Methylcyclodecene, with its electron-donating methyl group, is considered an electron-rich alkene. Therefore, it would be expected to react most readily with electron-poor dienes in a "normal-electron-demand" Diels-Alder reaction. Research on 1-methyl-trans-cyclo-octene indicates that its reactivity in cycloadditions is similar to that of the unsubstituted trans-cyclo-octene, suggesting the strain of the trans-cycloalkene is the dominant factor in its reactivity as a dienophile, rather than the electronic effect of the methyl group. rsc.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.org

Diene (Example)DienophileExpected Product
1,3-Butadiene(E)-1-MethylcyclodeceneA substituted bicyclic system

[2+2] Cycloadditions: Thermal vs. Photochemical Activation

[2+2] cycloaddition reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. According to the Woodward-Hoffmann rules, a thermal [2+2] cycloaddition between two simple alkenes is symmetry-forbidden, while a photochemical [2+2] cycloaddition is symmetry-allowed. youtube.comyoutube.com

Thermal Activation: Under thermal conditions, the direct [2+2] cycloaddition of (E)-1-Methylcyclodecene with another alkene is not expected to be a facile process. slideshare.net

Photochemical Activation: Upon irradiation with UV light, an electron in the alkene's Highest Occupied Molecular Orbital (HOMO) is promoted to the LUMO. libretexts.org This excited state has different orbital symmetry, which allows the [2+2] cycloaddition to proceed in a concerted, symmetry-allowed fashion. libretexts.orglibretexts.org Therefore, (E)-1-Methylcyclodecene is expected to undergo [2+2] cycloaddition reactions with other alkenes when subjected to photochemical conditions, leading to the formation of complex, strained polycyclic structures containing a cyclobutane ring. nih.gov

Activation MethodAllowednessExpected Outcome with another Alkene
Thermal (Heat)ForbiddenNo [2+2] cycloaddition
Photochemical (UV Light)AllowedFormation of a cyclobutane-fused ring system

Oxidative Transformations of (E)-1-Methylcyclodecene

The double bond in (E)-1-Methylcyclodecene is susceptible to various oxidative transformations. Common oxidative reactions for alkenes include epoxidation, dihydroxylation, and oxidative cleavage. The presence of allylic protons also allows for allylic oxidation.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. The oxygen atom would add across the double bond to form 1-methyl-11-oxabicyclo[8.1.0]undecane. Due to the steric hindrance from the methyl group and the constraints of the ring, the epoxidation might show some facial selectivity.

Allylic Oxidation: The carbons adjacent to the double bond (the allylic positions) are activated towards oxidation. Reagents like selenium dioxide (SeO₂) or chromium-based reagents can be used to introduce a hydroxyl group or a carbonyl group at an allylic position. In (E)-1-Methylcyclodecene, the allylic positions could be oxidized to form allylic alcohols or enones. Recent advances have developed manganese catalysts capable of selectively oxidizing methylene (B1212753) (CH₂) groups even in the presence of more traditionally labile functional groups. nih.gov

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond entirely. This would break the ten-membered ring, leading to the formation of a linear dicarbonyl compound.

Oxidation ReagentType of OxidationPotential Product(s)
m-CPBAEpoxidation1-Methyl-11-oxabicyclo[8.1.0]undecane
SeO₂Allylic Oxidation(E)-1-Methylcyclodecen-3-ol
O₃, then (CH₃)₂SOzonolysis (reductive workup)A linear keto-aldehyde

Reactions with Reactive Oxygen Species (e.g., Hydroxyl Radicals, Ozone)

Reactive oxygen species (ROS) are highly reactive molecules and radical species that readily interact with electron-rich molecules like alkenes. libretexts.org The double bond in (E)-1-methylcyclodecene is the primary site for attack by ROS such as hydroxyl radicals and ozone.

Reaction with Hydroxyl Radicals (•OH):

The hydroxyl radical is a potent oxidizing agent in both atmospheric and biological systems. nist.govcopernicus.org Its reaction with alkenes typically proceeds via electrophilic addition to the double bond, forming a transient, substituted radical intermediate. nih.govchegg.com This intermediate can then undergo further reactions, often leading to the formation of alcohols, carbonyls, and other oxygenated products. researchgate.net

The rate of this reaction is influenced by the structure of the alkene. For instance, the rate constant for the gas-phase reaction of •OH with the related compound, cis-cyclodecene, has been determined. This provides a valuable benchmark for estimating the reactivity of its methylated derivative.

Table 1: Rate Constant for the Gas-Phase Reaction of •OH with cis-Cyclodecene at 297 ± 2 K
ReactantRate Constant (kOH) (x 10-11 cm3 molecule-1 s-1)Reference Compound
cis-Cyclodecene4.18 ± 0.061,3,5-Trimethylbenzene

Data sourced from Aschmann et al. (2012). researchgate.net

For (E)-1-methylcyclodecene, the presence of a methyl group on the double bond would likely increase the reaction rate with hydroxyl radicals compared to the unsubstituted cis-cyclodecene. This is due to the electron-donating nature of the methyl group, which enhances the electron density of the double bond, making it more susceptible to electrophilic attack.

Reaction with Ozone (O₃):

The reaction of alkenes with ozone, known as ozonolysis, is a fundamental transformation in organic chemistry. masterorganicchemistry.com The reaction proceeds through the Criegee mechanism, which involves a [3+2] cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide). masterorganicchemistry.com This intermediate rapidly rearranges to a carbonyl oxide (Criegee intermediate) and a carbonyl compound. These two fragments can then recombine to form a more stable secondary ozonide or react with other species present in the reaction medium. masterorganicchemistry.com

The specific products of the ozonolysis of (E)-1-methylcyclodecene would depend on the workup conditions. A reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield a dicarbonyl compound, in this case, a keto-aldehyde. An oxidative workup would lead to the formation of a keto-carboxylic acid.

While the Criegee mechanism is widely accepted, studies on some cyclic systems, like 1,4-cyclohexadiene, have shown that alternative pathways, such as dehydrogenation, can occur. nih.govresearchgate.net For a flexible, medium-sized ring like cyclodecene, the exact mechanism and product distribution may be influenced by the ring's conformation. Theoretical studies on the ozonolysis of other terpenes show that reactivity is highly dependent on the substitution pattern of the double bond. jmaterenvironsci.com

Olefin Metathesis Reactions of Cyclodecene Derivatives

Olefin metathesis is a powerful catalytic method for the formation of new carbon-carbon double bonds. wikipedia.org The reaction, catalyzed by transition metal complexes like those developed by Grubbs and Schrock, involves the scrambling of alkylidene fragments between two alkenes. wikipedia.orglibretexts.org

Ring-Opening Metathesis (ROM) with Related Cycloalkenes

Ring-opening metathesis polymerization (ROMP) is a variant of olefin metathesis where a cyclic alkene undergoes polymerization to form a linear polymer with repeating double bonds. libretexts.orgyoutube.com The primary driving force for ROMP is the relief of ring strain in the monomer. youtube.com

The reactivity of cycloalkenes in ROMP generally decreases as the ring size increases from highly strained small rings (like cyclobutene) to low-strain rings like cyclohexene (B86901), which is generally considered unpolymerizable via ROMP due to its lack of strain. youtube.com Medium-sized rings (8-11 members) can be polymerized, although the thermodynamics are less favorable than for smaller, more strained rings.

For cyclodecene derivatives, the geometry of the double bond is critical. Trans-cycloalkenes are significantly more strained than their cis-isomers, making them much more reactive in ROMP. For example, studies on silacycloheptenes showed that the trans-isomer readily undergoes enthalpy-driven ROMP, while the cis-isomer does not, due to the large difference in ring strain. nsf.gov It is expected that (E)-cyclodecene and its derivatives would be highly active monomers in ROMP.

Table 2: General Reactivity of Cycloalkenes in ROMP
CycloalkeneRing Strain (approx. kcal/mol)Reactivity in ROMP
Cyclobutene~26High
Cyclopentene (B43876)~6Low (requires specific conditions)
Cyclohexene~1Generally unreactive
Cyclooctene~9 (cis), ~16 (trans)High (especially trans-isomer)

Data is generalized from principles of organic chemistry.

Cross-Metathesis Applications in Cyclodecene Transformations

Cross-metathesis (CM) is an intermolecular reaction between two different alkenes. organic-chemistry.orglookchem.com Statistically, a CM reaction can produce a mixture of homodimers and the desired heterodimer. organic-chemistry.org However, selective cross-metathesis can be achieved by using an excess of one alkene or by choosing alkenes with different reactivities. youtube.com

For a cyclodecene derivative like (E)-1-methylcyclodecene, cross-metathesis could be used to introduce new functional groups onto the carbon backbone. The reaction would involve the cleavage of the endocyclic double bond and the formation of a new double bond with a partner alkene. This ring-opening cross-metathesis (ROCM) transforms the cyclic alkene into a linear, difunctionalized diene.

The success and selectivity of such a transformation would depend on the catalyst and the reaction partner. For example, cross-metathesis has been successfully applied to functionalize complex molecules and to synthesize substituted dienes from cyclic precursors. mdpi.comconicet.gov.ar The reaction of (E)-1-methylcyclodecene with a simple alkene like ethylene, in a process known as ethenolysis, would result in the formation of a linear α,ω-diene, effectively breaking the ring.

Advanced Spectroscopic Characterization and Structural Analysis of E 1 Methylcyclodecene

Nuclear Magnetic Resonance (NMR) Spectroscopy of (E)-1-Methylcyclodecene

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For (E)-1-Methylcyclodecene, both ¹H and ¹³C NMR are indispensable tools.

The ¹H and ¹³C NMR spectra of (E)-1-Methylcyclodecene provide a fingerprint of its molecular structure. In ¹³C NMR, the chemical shifts are particularly informative for identifying the different types of carbon atoms within the molecule. libretexts.orgmsu.edu Generally, sp² hybridized carbons of an alkene appear in the downfield region of the spectrum (typically 100-150 ppm), while sp³ hybridized carbons are found in the upfield region (typically 0-50 ppm). libretexts.org

For a related compound, 1-methylcyclohexene, the sp² carbons are observed in the 100 to 150 ppm range, and the sp³ carbons are in the 20 to 50 ppm range. libretexts.org The specific chemical shifts are influenced by the electronic environment of each carbon atom. msu.edu The presence of the methyl group and the geometry of the double bond in (E)-1-Methylcyclodecene will cause distinct shifts that allow for the assignment of each carbon signal. For instance, the carbon atom of the methyl group would be expected to have a chemical shift in the typical range for alkyl groups. libretexts.org

In ¹H NMR, the chemical shifts and coupling constants of the protons provide further structural confirmation. The vinyl proton, directly attached to the double bond, would be expected to resonate in the characteristic downfield region for alkenes. The protons of the methyl group would appear as a singlet, while the methylene (B1212753) protons of the cyclodecene (B14012633) ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for (E)-1-Methylcyclodecene

Carbon Type Predicted Chemical Shift (ppm)
Quaternary Alkene Carbon (C-1) 130 - 150
Vinylic CH (C-10) 120 - 140
Allylic CH₂ 25 - 40
Ring CH₂ 20 - 35

This table is based on general principles of ¹³C NMR spectroscopy. Actual values may vary.

The ten-membered ring of cyclodecene is conformationally flexible. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the conformational changes in molecules. nih.govnih.gov By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for processes such as ring inversion and pseudorotation.

For (E)-1-Methylcyclodecene, DNMR studies would involve recording NMR spectra over a range of temperatures. At high temperatures, where the conformational interconversion is rapid on the NMR timescale, the spectrum would show averaged signals. As the temperature is lowered, the rate of interconversion decreases, and the signals for the individual conformers may become resolved. From the coalescence temperature and the separation of the signals, the free energy of activation (ΔG‡) for the conformational process can be calculated. This information is crucial for understanding the molecule's dynamic behavior and the relative stability of its different conformations. acdlabs.com

Mass Spectrometry (MS) for Elucidating (E)-1-Methylcyclodecene Derivatives

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. rsc.org The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). nist.gov

For (E)-1-Methylcyclodecene (C₁₁H₂₀), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of 152.28 g/mol . nih.govnih.gov The fragmentation pattern observed in the EIMS spectrum provides valuable structural information. Common fragmentation pathways for cyclic alkenes include allylic cleavage and retro-Diels-Alder reactions. The fragmentation of (E)-1-Methylcyclodecene would likely lead to a series of characteristic fragment ions that can be used to confirm its structure. For instance, the loss of a methyl group (CH₃) would result in a fragment at m/z 137. The analysis of these fragmentation patterns is a key aspect of structural elucidation by EIMS. nist.govecmdb.ca

Table 2: Predicted Key Ions in the EIMS of (E)-1-Methylcyclodecene

Ion m/z (predicted) Description
[M]⁺ 152 Molecular Ion
[M-CH₃]⁺ 137 Loss of a methyl group
[M-C₂H₅]⁺ 123 Loss of an ethyl group
[M-C₃H₇]⁺ 109 Loss of a propyl group
[C₆H₉]⁺ 81 Common fragment in cyclic alkenes

This table represents a hypothetical fragmentation pattern. Actual fragments and their relative intensities would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Structural Insights into (E)-1-Methylcyclodecene

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic information about the functional groups present in a molecule. openaccesspub.org

For (E)-1-Methylcyclodecene, IR and Raman spectroscopy can confirm the presence of the C=C double bond and the C-H bonds of the alkyl and vinyl groups. The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹ in the IR spectrum. youtube.com The exact position of this band can provide information about the substitution pattern of the alkene. The C-H stretching vibrations of the vinyl group are expected to appear above 3000 cm⁻¹, while the C-H stretching vibrations of the alkyl groups will be just below 3000 cm⁻¹. nist.gov The out-of-plane C-H bending vibrations are also characteristic and can help to determine the stereochemistry of the double bond.

Raman spectroscopy is particularly useful for observing the C=C stretching vibration, which often gives a strong signal for symmetrically substituted or non-polar double bonds. tue.nl The combination of IR and Raman data provides a more complete picture of the vibrational modes of (E)-1-Methylcyclodecene.

Table 3: Characteristic Vibrational Frequencies for (E)-1-Methylcyclodecene

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
=C-H Stretch 3100 - 3000 3100 - 3000
C-H Stretch (Alkyl) 3000 - 2850 3000 - 2850
C=C Stretch 1680 - 1640 1680 - 1640
CH₂ Bend ~1465 ~1465

Chromatographic Techniques for Separation and Purity Assessment of Cyclodecenes

Chromatographic techniques are essential for the separation of components in a mixture and for assessing the purity of a compound. mdpi.com Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like cyclodecenes. coresta.org

In the context of (E)-1-Methylcyclodecene, GC can be used to separate it from its (Z)-isomer and other potential byproducts of a synthesis. chegg.com The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. nist.gov

The purity of a sample of (E)-1-Methylcyclodecene can be determined by the relative area of its peak in the gas chromatogram. researchgate.net Coupling a gas chromatograph to a mass spectrometer (GC-MS) provides a powerful analytical tool that combines the separation capabilities of GC with the identification power of MS. This technique would allow for the confident identification and purity assessment of (E)-1-Methylcyclodecene in a complex mixture. coresta.org The Kovats retention index, an empirical value that relates the retention time of a compound to those of linear alkanes, can also be used for identification. For (E)-1-methylcyclodecene, reported Kovats retention indices on a semi-standard non-polar column are around 1197 and 1200. nih.gov

Computational and Theoretical Investigations of E 1 Methylcyclodecene

Quantum Chemical Methods for Electronic Structure and Reactivity of (E)-1-Methylcyclodecene

Quantum chemical methods are based on solving the Schrödinger equation and are used to obtain detailed information about the electronic properties of a molecule. These methods are essential for understanding molecular geometry, bond energies, and reaction mechanisms at a fundamental level.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its balance of computational cost and accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density. This approach is well-suited for studying medium-sized organic molecules like (E)-1-Methylcyclodecene.

DFT calculations are employed to determine a wide range of molecular properties and energetics:

Optimized Geometry: DFT can predict the most stable three-dimensional structure by finding the geometry that corresponds to the lowest energy. For (E)-1-Methylcyclodecene, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

Thermodynamic Properties: Calculations can provide key thermodynamic data, such as the enthalpy of formation.

Spectroscopic Properties: DFT can simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies (infrared spectra), which can be compared with experimental results to confirm the structure.

Reactivity Descriptors: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

The choice of the functional and basis set is critical in DFT calculations, as it directly impacts the accuracy of the results. For organic molecules, hybrid functionals such as B3LYP are commonly used.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are often more computationally intensive than DFT but can provide higher accuracy, especially for describing weak interactions and electronic excited states.

For (E)-1-Methylcyclodecene, ab initio methods are crucial for:

Determining Electronic Configuration: These methods provide a detailed description of the molecule's ground and excited electronic states.

Mapping Potential Energy Surfaces (PES): A potential energy surface is a mathematical representation of a molecule's energy as a function of its geometry. arxiv.orgdtic.mil By performing numerous ab initio calculations at different geometries, a detailed PES can be constructed. arxiv.org This surface is fundamental for understanding the molecule's conformational flexibility and the pathways of chemical reactions. For a flexible molecule like a ten-membered ring, the PES reveals the relative energies of its various conformers and the energy barriers between them. researchgate.net

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Quantum chemical methods, including both DFT and ab initio techniques, are used to perform transition state analysis for reactions involving (E)-1-Methylcyclodecene. This analysis involves:

Locating the Transition State Structure: Computational algorithms are used to find the specific geometry of the transition state.

Calculating the Activation Barrier: The energy difference between the reactants and the transition state is the activation energy or activation barrier. This value is critical for determining the rate of a reaction according to transition state theory.

Verifying the Transition State: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., a bond breaking or forming).

For (E)-1-Methylcyclodecene, this analysis could be applied to study its isomerization to the more stable (Z)-isomer, its participation in cycloaddition reactions, or other chemical transformations.

Molecular Mechanics and Conformational Analysis of 1-Methylcyclodecene Systems

While quantum methods are highly accurate, their computational cost can be prohibitive for exploring the vast number of possible conformations available to a flexible molecule like 1-methylcyclodecene. Molecular mechanics (MM) offers a faster, classical-mechanical alternative ideal for such tasks. youtube.com

Ring strain is a critical factor governing the stability and reactivity of cyclic molecules, particularly for medium-sized rings (7-11 carbons). libretexts.org This strain arises from several factors:

Angle Strain: Deviation from ideal bond angles (e.g., 120° for sp² carbons, 109.5° for sp³ carbons). wikipedia.org

Torsional Strain (Pitzer Strain): Repulsion between electrons in bonds on adjacent atoms that are in an eclipsed, or nearly eclipsed, arrangement. libretexts.org

Transannular Strain (Prelog Strain): Steric repulsion between atoms across the ring that are not directly bonded to each other. This is especially significant in medium-sized rings where atoms on opposite sides of the ring can be forced into close proximity. wikipedia.org

(E)-1-Methylcyclodecene, as a trans-cycloalkene with a ten-membered ring, is subject to considerable strain. The trans configuration in a medium-sized ring forces significant distortion of the double bond and the surrounding carbon chain, leading to high torsional and angle strain. researchgate.net Molecular mechanics force fields are parameterized to calculate these strain contributions and estimate the total strain energy of a given conformation. The total strain energy is typically determined by comparing the heat of combustion of the cyclic compound to that of a hypothetical strain-free acyclic analogue. yale.edulibretexts.org

Total Strain Energies of Cycloalkanes
Ring Size (n)CycloalkaneTotal Strain Energy (kcal/mol)
3Cyclopropane27.6
4Cyclobutane (B1203170)26.3
5Cyclopentane6.1
6Cyclohexane (B81311)0.1
7Cycloheptane6.4
8Cyclooctane9.9
9Cyclononane12.9
10Cyclodecane (B1584694)12.1
11Cycloundecane11.3

Data sourced from references yale.edulibretexts.org. The table shows that cyclohexane is nearly strain-free, while medium-sized rings like cyclodecane possess significant strain energy due to a combination of torsional and transannular interactions. yale.edu

Molecular mechanics methods are the primary tool for this exploration. youtube.com A conformational search algorithm, such as a Monte Carlo or molecular dynamics simulation, is used to generate a large number of different conformations by systematically or randomly rotating the rotatable bonds. youtube.com The energy of each resulting structure is then calculated and minimized using the force field.

Lack of Available Research Data on the Computational and Theoretical Investigation of (E)-1-Methylcyclodecene

Following a thorough and extensive search of scientific databases and literature, it has been determined that there is no available research specifically focusing on the computational and theoretical investigations of (E)-1-Methylcyclodecene , particularly concerning the simulation and modeling of its reaction dynamics.

While computational chemistry is a robust field with numerous studies on related structures and reaction types, the specific compound of (E)-1-Methylcyclodecene has not been the subject of published research in this area. General principles of conformational analysis for medium-sized rings and theoretical modeling of alkene reactions exist, but there are no specific data, simulations, or detailed research findings for (E)-1-Methylcyclodecene itself. dalalinstitute.commasterorganicchemistry.com

The PubChem database lists the compound and its basic computed properties, but does not provide any references to literature on its reaction dynamics. nih.gov Searches for computational studies on the reaction dynamics of similar medium-sized ring alkenes also did not yield specific, transferable data that would meet the requirements of a scientifically accurate article on (E)-1-Methylcyclodecene. mdpi.comnih.govnih.govacs.orgmdpi.comresearchgate.net

Due to the strict adherence to scientific accuracy and the explicit instructions to focus solely on the specified compound and outline, it is not possible to generate the requested article. Creating content without supporting research would result in speculation and would not be a factual representation of scientific knowledge.

Therefore, the section on "" and its subsection "5.3. Simulation and Modeling of Reaction Dynamics for (E)-1-Methylcyclodecene" cannot be written at this time.

Polymerization Chemistry and Macromolecular Applications of Cyclodecene Monomers

Monomer Utility in Polymer Synthesis from Cyclodecenes

The utility of cyclodecene (B14012633) derivatives, specifically (E)-1-methylcyclodecene, in polymer synthesis is primarily centered around Ring-Opening Metathesis Polymerization (ROMP). This technique allows for the creation of unique polymer structures from cyclic olefin monomers.

Ring-Opening Metathesis Polymerization (ROMP) of Cyclodecenes

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for the polymerization of cyclic olefins, converting them into unsaturated polymers. nih.gov The driving force for the polymerization of cycloalkenes is the relief of ring strain. While some common cyclic olefins like cyclohexene (B86901) are not readily polymerized due to low ring strain, larger rings such as cyclodecene and its derivatives possess sufficient strain to undergo ROMP.

The polymerization of substituted cyclooctenes via ROMP is a well-established process that yields polyalkenamers with substituents regularly spaced along the polymer backbone. digitellinc.com For instance, the ROMP of 3-substituted cyclooctenes results in polymers where the substituent appears every eighth carbon atom. digitellinc.com By carefully selecting the catalyst, it is possible to control the stereochemistry of the resulting polymer, leading to either Z- or E-enriched structures. digitellinc.com This principle has been extended to 3-substituted cyclododecenes, producing a new class of regio- and stereospecific polymers with substituents separated by twelve carbons. digitellinc.com

Although direct research on the ROMP of (E)-1-methylcyclodecene is not extensively documented in the reviewed literature, we can infer its behavior from these analogous systems. The presence of the methyl group on the double bond of the cyclodecene ring would likely influence the reactivity of the monomer and the properties of the resulting polymer. The polymerization of (E)-1-methylcyclodecene via ROMP is expected to yield a polyalkenamer with a repeating unit where a methyl-substituted double bond is regularly spaced along the polymer chain. The stereochemistry of the double bonds in the resulting polymer (cis vs. trans) would be influenced by the choice of the metathesis catalyst, such as Grubbs' or Schrock's catalysts.

The general mechanism for ROMP involves a transition metal carbene complex that reacts with the cyclic olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal carbene and a growing polymer chain with a terminal double bond. This process repeats, propagating the polymer chain.

Copolymerization Strategies with Cyclodecene Derivatives

Copolymerization offers a versatile approach to tailor the properties of polymeric materials by incorporating two or more different monomers into the same polymer chain. For cyclodecene derivatives like (E)-1-methylcyclodecene, several copolymerization strategies can be envisioned, primarily utilizing ROMP.

Statistical Copolymerization: (E)-1-methylcyclodecene could be copolymerized with other cyclic olefins, such as norbornene or cyclooctene, in a random or statistical manner. The relative reactivities of the comonomers would dictate the final composition and sequence distribution of the copolymer. This approach allows for the fine-tuning of properties such as the glass transition temperature and mechanical strength of the resulting material. For example, the statistical copolymerization of norbornene and cyclopentene (B43876) has been demonstrated using a first-generation Grubbs' catalyst. nih.gov

Block Copolymerization: The synthesis of block copolymers, where long sequences of one monomer are followed by long sequences of another, can be achieved through sequential monomer addition in a living ROMP process. scispace.com In this strategy, (E)-1-methylcyclodecene would be polymerized first to create a living polymer chain. Once this monomer is consumed, a second cyclic olefin would be introduced to the reaction, leading to the formation of a diblock copolymer. This process can be extended to create triblock or multiblock copolymers. harth-research-group.orgresearchgate.net The synthesis of multiblock copolymers of norbornene and cyclododecene (B75492) has been successfully achieved through macromolecular cross-metathesis, a method that involves the reaction between two pre-synthesized homopolymers. nih.gov

The properties of these copolymers would be highly dependent on the nature of the comonomer. For instance, copolymerization with a hydrophilic monomer could lead to amphiphilic block copolymers that can self-assemble into various nanostructures in solution.

Advanced Polymer Architectures from Cyclodecene-based Monomers (e.g., Block Copolymers)

The synthesis of advanced polymer architectures, such as block copolymers, from cyclodecene-based monomers like (E)-1-methylcyclodecene opens up possibilities for creating materials with sophisticated properties and functionalities. harth-research-group.orgresearchgate.net

As mentioned, sequential living ROMP is a primary method for constructing well-defined block copolymers. scispace.com The living nature of certain ROMP catalysts, particularly ruthenium-based systems, allows for the controlled, sequential addition of different cyclic olefin monomers. For instance, a poly((E)-1-methylcyclodecene) block could be synthesized first, followed by the addition of a monomer like functionalized norbornene to create a diblock copolymer with distinct segments.

The resulting block copolymers could exhibit microphase separation, where the immiscible polymer blocks spontaneously organize into ordered nanostructures such as lamellae, cylinders, or spheres. The morphology of these structures is dictated by the relative block lengths and the incompatibility of the polymer segments. This self-assembly behavior is crucial for applications in nanotechnology, such as the creation of templates for nanopatterning or the development of advanced drug delivery systems.

Furthermore, the double bonds present in the backbone of polymers derived from (E)-1-methylcyclodecene can be utilized for post-polymerization modification. These double bonds can undergo various chemical transformations, such as hydrogenation to create a saturated, more stable polymer, or epoxidation followed by ring-opening to introduce functional groups. This functionalization can further tailor the properties of the polymer and expand its potential applications.

Structure-Property Relationships in Cyclodecene-Derived Polymeric Materials

Influence of the Methyl Group: The presence of the methyl group on the repeating unit of poly((E)-1-methylcyclodecene) is expected to have a significant impact on its properties compared to an unsubstituted polydodecenamer. The methyl group can increase the steric hindrance along the polymer chain, which may lead to a higher glass transition temperature (Tg) and reduced crystallinity. The regular placement of the methyl group will also influence the packing of the polymer chains in the solid state.

Effect of Double Bond Stereochemistry: The stereochemistry of the double bonds (cis or trans) in the polymer backbone, controlled by the choice of ROMP catalyst, will profoundly affect the material's properties. digitellinc.com A higher content of trans double bonds generally leads to a more linear chain conformation, which can facilitate chain packing and result in higher crystallinity and melting points. Conversely, a higher cis content introduces kinks in the polymer chain, disrupting packing and leading to more amorphous materials with lower Tg and greater flexibility.

Impact of Copolymerization: In copolymers containing (E)-1-methylcyclodecene units, the properties will be a function of the comonomer type and the copolymer composition and architecture. For example, in a block copolymer, the properties will be a combination of the individual block characteristics. A hard, crystalline block could be combined with a soft, amorphous block to create a thermoplastic elastomer. The incorporation of polar comonomers could enhance properties like adhesion and surface energy.

The relationship between the molecular structure and the macroscopic properties of these polymers is crucial for their rational design for specific applications. nih.govresearchgate.netrsc.org A summary of the expected influences on polymer properties is presented in the table below.

Structural FeatureExpected Influence on Polymer Properties
Methyl Group Increases steric hindrance, potentially raising the glass transition temperature and reducing crystallinity.
Trans Double Bonds Promotes linear chain conformation, leading to higher crystallinity and melting point.
Cis Double Bonds Introduces kinks in the polymer chain, resulting in a more amorphous material with lower glass transition temperature.
Copolymerization Allows for the tuning of properties by combining different monomer units. Block copolymers can exhibit microphase separation and a combination of the properties of the individual blocks.

Due to the limited direct experimental data on the polymerization of (E)-1-methylcyclodecene, these structure-property relationships are largely inferred from studies on analogous substituted cycloalkenes. digitellinc.comnih.gov Further research is necessary to fully elucidate the specific properties of polymers derived from this particular monomer.

Future Directions and Emerging Research Avenues for E 1 Methylcyclodecene

Development of Highly Enantioselective Catalytic Systems for Cyclodecene (B14012633) Derivatization

Achieving precise control over stereochemistry is a cornerstone of modern chemical synthesis, especially in the creation of complex molecules for pharmaceutical and agrochemical applications. The geometry of trisubstituted alkenes like (E)-1-methylcyclodecene makes highly enantioselective transformations a significant synthetic challenge. Research is therefore directed towards the creation of sophisticated catalysts capable of distinguishing between the enantiotopic faces of the double bond to yield a single, desired stereoisomer.

While specific catalytic systems for (E)-1-methylcyclodecene are not widely reported, research on analogous medium-sized rings provides valuable insights. Asymmetric catalysis is a primary focus, with efforts to develop chiral catalysts that can effectively control the three-dimensional arrangement of atoms during a reaction. For instance, enantioselective alkylation, a fundamental carbon-carbon bond-forming reaction, has been achieved with high stereocontrol using cinchona alkaloid-derived phase-transfer catalysts on related cyclic systems. nih.gov The principles from such studies, including catalyst design and reaction optimization, lay the groundwork for developing bespoke catalysts for (E)-1-methylcyclodecene. The goal is to create systems that can facilitate a wide range of transformations, such as epoxidation, dihydroxylation, and hydrogenation, with exceptional levels of enantioselectivity.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The shift from conventional batch synthesis to continuous flow chemistry marks a significant advancement in chemical manufacturing. This approach, which involves performing reactions in a continuous stream through a tube or pipe, offers superior control over reaction parameters like temperature and pressure, leading to enhanced safety, efficiency, and scalability. syrris.comresearchgate.net For reactions involving (E)-1-methylcyclodecene, flow chemistry can enable precise management of reaction conditions, which is often critical for controlling selectivity and minimizing side products in the synthesis of complex cyclic molecules. researchgate.net

The use of immobilized catalysts within flow reactors is a particularly promising strategy. This allows for the catalyst to be retained within the reactor system, facilitating its reuse and simplifying product purification. Furthermore, the integration of flow chemistry with automated synthesis platforms, which use robotics and real-time analytics, can dramatically accelerate the discovery and optimization of new synthetic routes. This combination allows for high-throughput screening of various catalysts, solvents, and reaction conditions, thereby streamlining the development process for new derivatives of (E)-1-methylcyclodecene.

Exploration of Bio-Inspired Synthetic Pathways for Cyclodecenes

Nature is a master architect of complex cyclic molecules, and its enzymatic machinery offers profound inspiration for synthetic chemists. Terpene cyclases, for instance, are enzymes that orchestrate complex cyclization cascades of linear precursors to produce a vast diversity of terpene natural products, including those with ten-membered rings like the germacranes. nih.govnih.gov These enzymes operate with remarkable precision, controlling the folding of the substrate and stabilizing reactive carbocation intermediates to achieve high stereoselectivity. nih.govrsc.org

The biosynthetic pathway of costunolide, a germacrane (B1241064) sesquiterpene lactone, provides a direct blueprint for the formation of the cyclodecene core. researchgate.netnih.govnih.govresearchgate.net This pathway begins with the cyclization of farnesyl diphosphate (B83284) by germacrene A synthase (GAS). researchgate.netnih.gov Subsequent enzymatic oxidations and cyclizations lead to the final lactone structure. nih.govnih.govresearchgate.net By studying these enzymatic mechanisms, researchers aim to develop biomimetic catalysts that can replicate this efficiency and selectivity in the laboratory. rsc.org This bio-inspired approach could unlock new, sustainable, and highly effective methods for synthesizing (E)-1-methylcyclodecene and its derivatives from simple, linear starting materials.

Enzyme/StepFunction in Costunolide BiosynthesisReference
Germacrene A Synthase (GAS)Cyclizes farnesyl diphosphate to form the germacrene A core. researchgate.netnih.gov
Germacrene A Oxidase (GAO)Oxidizes germacrene A. nih.gov
Costunolide Synthase (COS)Catalyzes the final lactonization step to form costunolide. nih.govnih.govresearchgate.net

Advanced Materials Design through Precise Polymerization Control of Cyclodecene Monomers

Ring-opening metathesis polymerization (ROMP) is a powerful technique for converting cyclic olefins into polymers with tailored properties. rsc.orgumn.edu This method is particularly well-suited for strained cyclic monomers, and the resulting polymers can range from flexible elastomers to rigid thermosets. rsc.orgillinois.edu (E)-1-methylcyclodecene, as a substituted cyclodecene, is a promising monomer for creating polymers with unique structures and functionalities.

Q & A

Basic Research Questions

Q. How is the stereochemistry (E/Z and R/S) of (E)-1-methylcyclodecene determined experimentally?

  • Methodological Answer : The E/Z configuration is determined via nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and chemical shifts of substituents around the double bond. For R/S stereochemistry at chiral centers (e.g., the 1-methyl group), X-ray crystallography or chiral shift reagents in NMR can resolve enantiomers. Priority rules (Cahn-Ingold-Prelog) are applied to assign configurations . Computational tools like density functional theory (DFT) can validate stereochemical assignments by comparing calculated and observed spectral data .

Q. What are common synthetic routes for (E)-1-methylcyclodecene?

  • Methodological Answer :

  • Chlorination : Cyclodecene undergoes ionic or radical chlorination to yield vicinal dichlorides (e.g., 1,2-dichlorocyclodecane) and transannular products (e.g., 1,4- or 1,5-dichlorides). Reaction conditions (solvent, temperature) influence product distribution, with NMR used to identify stereoisomers .
  • Hydroboration : Cyclodecene reacts with sodium borohydride and boron trifluoride etherate in diglyme, monitored via gas chromatography (GC) to track unreacted starting material and product ratios .

Q. How do researchers characterize derivatives of (E)-1-methylcyclodecene spectroscopically?

  • Methodological Answer :

  • NMR : Distinguishes E/Z isomers via vicinal coupling constants (Jtrans>JcisJ_{trans} > J_{cis}) and chemical shifts of allylic protons.
  • GC-MS : Identifies volatile derivatives (e.g., chlorinated products) and quantifies purity.
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretches in dichlorides) .

Advanced Research Questions

Q. How do reaction mechanisms (ionic vs. radical) influence product distribution in cyclodecene derivatization?

  • Methodological Answer :

  • Ionic Pathways : Polar solvents (e.g., H2O\text{H}_2\text{O}) favor carbocation intermediates, leading to transannular products (e.g., 1,4-dichlorides) via Wagner-Meerwein rearrangements.
  • Radical Pathways : Non-polar solvents and initiators (e.g., AIBN) promote allylic chlorination or vicinal dichloride formation. Kinetic studies (e.g., radical trapping experiments) and DFT calculations can elucidate dominant pathways .
    • Data Contradiction Resolution : Conflicting product ratios in literature may arise from unaccounted solvent effects or incomplete reaction monitoring. Replicating studies with controlled conditions and advanced GC-MS/MS quantification is recommended.

Q. What methodologies resolve contradictions in reported thermodynamic data for cyclodecene isomers?

  • Methodological Answer :

  • Calorimetry : Measures enthalpy differences (ΔH\Delta H) between (E) and (Z) isomers.
  • Computational Studies : DFT or ab initio methods calculate relative Gibbs free energies (ΔG\Delta G) and predict stability trends.
  • Statistical Meta-Analysis : Aggregates data from multiple studies to identify outliers and refine consensus values (e.g., using Cochrane Review guidelines) .

Q. How can computational chemistry predict the reactivity of (E)-1-methylcyclodecene in ring-opening reactions?

  • Methodological Answer :

  • Transition State Modeling : Locates energy barriers for ring-opening pathways (e.g., ozonolysis or epoxidation) using software like Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories.
  • Validation : Experimental kinetic data (e.g., rate constants) are compared with computational predictions to refine force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.